![molecular formula C14H17ClNO5P B11927313 3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one CAS No. 194988-29-9](/img/structure/B11927313.png)
3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one: is a synthetic organic compound with the molecular formula C14H17ClNO5P and a molecular weight of 345.72 g/mol . This compound is characterized by its chromen-2-one core structure, which is substituted with various functional groups, including a chloro group, a dimethylamino group, an ethoxy group, and a phosphoryl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure through a condensation reaction between a suitable phenol derivative and an acetoacetate ester.
Chlorination: The chromen-2-one intermediate is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the desired position.
Phosphorylation: The phosphoryl group is introduced through a phosphorylation reaction using a phosphorylating agent like diethyl phosphorochloridate (ClP(O)(OEt)2) in the presence of a base such as triethylamine (Et3N).
Dimethylamino and Ethoxy Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide or phosphine derivative.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide, NaOH) and a suitable solvent (e.g., dimethylformamide, DMF).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Phosphine oxide or phosphine derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Fluorescence Probes: Due to its chromen-2-one core, the compound exhibits fluorescence properties, making it useful as a fluorescent probe in analytical chemistry.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Cell Imaging: Its fluorescence properties enable its use in cell imaging studies to visualize cellular processes.
Medicine:
Drug Development: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Material Science: The compound can be incorporated into polymer matrices to enhance material properties such as fluorescence and thermal stability.
Agriculture: It may be used in the development of agrochemicals for pest control and crop protection.
作用机制
The mechanism of action of 3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphoryl group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. Additionally, its chromen-2-one core can interact with hydrophobic pockets in proteins, affecting protein function and signaling pathways .
相似化合物的比较
7-ethoxy-4-methyl-2H-chromen-2-one: Lacks the chloro and phosphoryl groups, resulting in different reactivity and applications.
3-chloro-4-methyl-2H-chromen-2-one: Lacks the dimethylamino and phosphoryl groups, affecting its chemical properties and biological activity.
7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one: Lacks the chloro group, leading to different substitution reactions and applications.
Uniqueness: The presence of the chloro, dimethylamino, ethoxy, and phosphoryl groups in 3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one imparts unique chemical reactivity and biological activity, making it a versatile compound for various scientific and industrial applications .
属性
CAS 编号 |
194988-29-9 |
|---|---|
分子式 |
C14H17ClNO5P |
分子量 |
345.71 g/mol |
IUPAC 名称 |
3-chloro-7-[dimethylamino(ethoxy)phosphoryl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C14H17ClNO5P/c1-5-19-22(18,16(3)4)21-10-6-7-11-9(2)13(15)14(17)20-12(11)8-10/h6-8H,5H2,1-4H3 |
InChI 键 |
LFDODTSSBGRUEA-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(N(C)C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


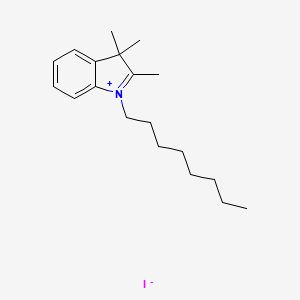
![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)
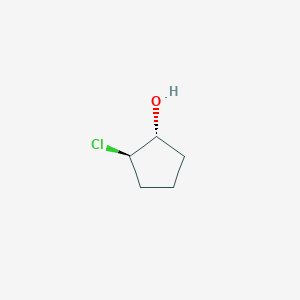
![((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927237.png)

![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)
![[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B11927271.png)
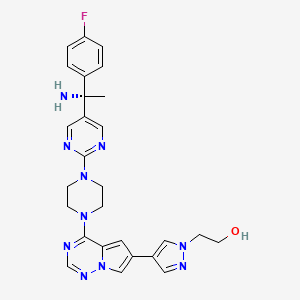
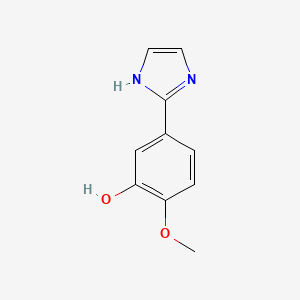
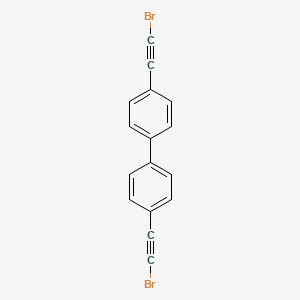
![1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene](/img/structure/B11927284.png)
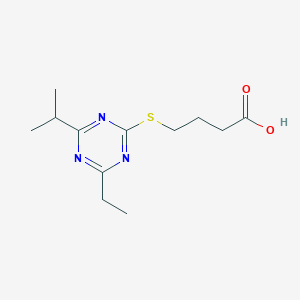
![[(3R,6R)-6-[(3S,5R,7R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B11927291.png)
